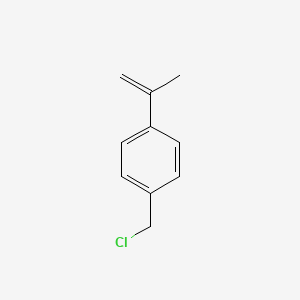
1-Heptanone, 1-(3-phenoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptanone, 1-(3-phenoxyphenyl)- is an organic compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . This compound is characterized by a heptanone backbone with a phenoxyphenyl group attached to the first carbon atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptanone, 1-(3-phenoxyphenyl)- can be synthesized through several methods. One common method involves the hydration of 1-(3-methoxyphenyl)-1-heptyne using sodium sulfide followed by aqueous hydrochloric acid in methanol at 65°C for 60 hours . Another method includes the oxidation of 1-(3-methoxyphenyl)-1-heptanol with chromium trioxide in aqueous sulfuric acid in acetone at 5°C, followed by room temperature conditions for 30 hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 1-Heptanone, 1-(3-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide.
Reduction: It can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in aqueous sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 1-(3-phenoxyphenyl)-1-heptanone.
Reduction: 1-(3-phenoxyphenyl)-1-heptanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
1-Heptanone, 1-(3-phenoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and as a component in certain formulations.
Mechanism of Action
The mechanism of action of 1-Heptanone, 1-(3-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The phenoxy group plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
1-Heptanone, 1-(3-phenoxyphenyl)- can be compared with other similar compounds such as:
- 1-Heptanone, 1-(3-methoxyphenyl)-
- 1-Heptanone, 1-(4-phenoxyphenyl)-
- 1-Heptanone, 1-(2-phenoxyphenyl)-
These compounds share a similar heptanone backbone but differ in the position and nature of the substituents on the phenyl ring. The unique positioning of the phenoxy group in 1-Heptanone, 1-(3-phenoxyphenyl)- contributes to its distinct chemical and biological properties .
Properties
CAS No. |
110472-08-7 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(3-phenoxyphenyl)heptan-1-one |
InChI |
InChI=1S/C19H22O2/c1-2-3-4-8-14-19(20)16-10-9-13-18(15-16)21-17-11-6-5-7-12-17/h5-7,9-13,15H,2-4,8,14H2,1H3 |
InChI Key |
PCMVYFGEHUXRSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


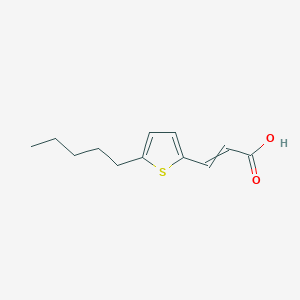
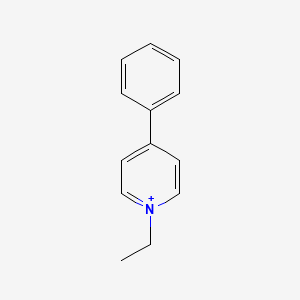
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
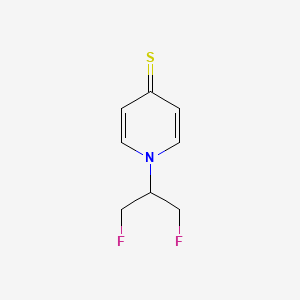
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
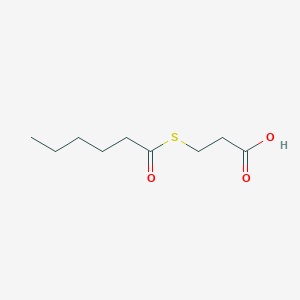
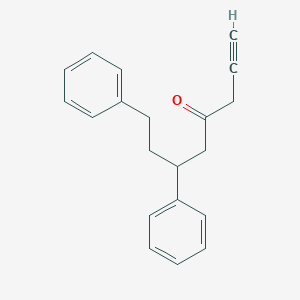

![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
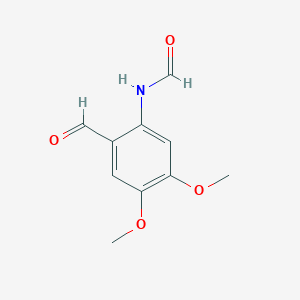

![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
